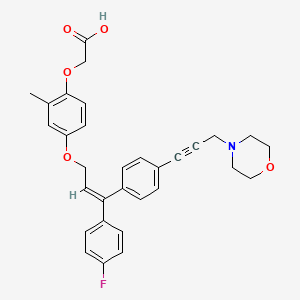
Ppar|A agonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxisome proliferator-activated receptor alpha agonists are compounds that activate the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation. These compounds are primarily used to treat metabolic disorders such as hyperlipidemia and type 2 diabetes by lowering triglycerides and blood sugar levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonists typically involves the creation of amphipathic carboxylic acids. One common synthetic route includes the condensation of aromatic aldehydes with malonic acid derivatives under basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of these compounds often employs high-throughput screening techniques to identify potent agonists. The process involves the use of automated synthesis and purification systems to produce large quantities of the desired compounds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonists undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Peroxisome proliferator-activated receptor alpha agonists have a wide range of scientific research applications:
Chemistry: Used as tools to study lipid metabolism and energy homeostasis.
Biology: Employed in research on cellular differentiation and development.
Medicine: Utilized in the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer.
Industry: Applied in the development of new therapeutic agents and in the study of drug metabolism .
Mécanisme D'action
The mechanism of action of peroxisome proliferator-activated receptor alpha agonists involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptorThe activation of these genes results in increased fatty acid oxidation, reduced triglyceride levels, and improved insulin sensitivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Peroxisome proliferator-activated receptor gamma agonists: Primarily used in the treatment of type 2 diabetes and have a different mechanism of action involving adipocyte differentiation.
Peroxisome proliferator-activated receptor delta agonists:
Uniqueness
Peroxisome proliferator-activated receptor alpha agonists are unique in their ability to specifically target lipid metabolism pathways, making them particularly effective in treating hyperlipidemia and related metabolic disorders. Their distinct mechanism of action and specific gene targets set them apart from other peroxisome proliferator-activated receptor agonists .
Propriétés
Numéro CAS |
942594-93-6 |
|---|---|
Formule moléculaire |
C31H30FNO5 |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
2-[4-[(E)-3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C31H30FNO5/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33/h4-14,21H,15-20,22H2,1H3,(H,34,35)/b29-14+ |
Clé InChI |
UAQOKKXVCNQHIP-IPPBACCNSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC/C=C(\C2=CC=C(C=C2)C#CCN3CCOCC3)/C4=CC=C(C=C4)F)OCC(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


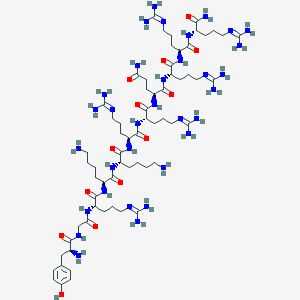

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10857702.png)
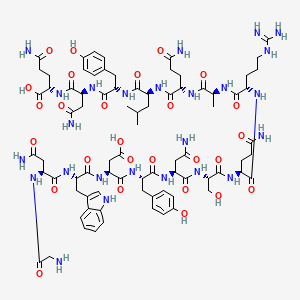
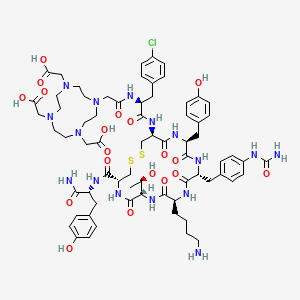
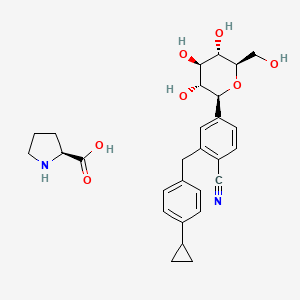

![1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B10857733.png)
![[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride](/img/structure/B10857735.png)
![(1R,2R)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile](/img/structure/B10857737.png)
![(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10857742.png)
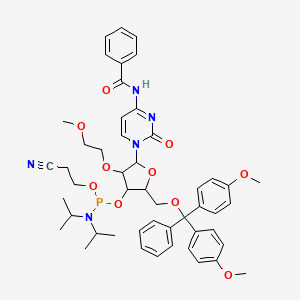
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)

